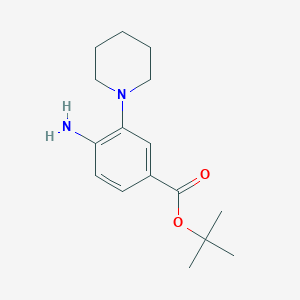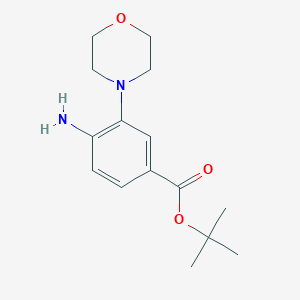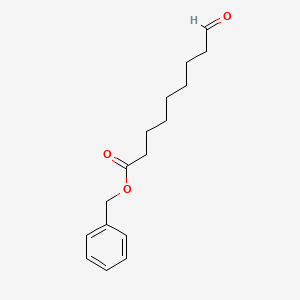
Benzyl 9-oxononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 9-oxononanoate is an organic compound that belongs to the class of esters It is derived from the esterification of 9-oxononanoic acid with benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 9-oxononanoate typically involves the esterification of 9-oxononanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures efficient production of the ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
Benzyl 9-oxononanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 9-oxononanoate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, it may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic pathways. The ester group can undergo hydrolysis, releasing 9-oxononanoic acid and benzyl alcohol, which can further participate in biochemical processes.
Comparison with Similar Compounds
9-oxononanoic acid: The parent acid of Benzyl 9-oxononanoate.
Benzyl alcohol: The alcohol component used in the esterification process.
Other esters of 9-oxononanoic acid: Such as methyl 9-oxononanoate and ethyl 9-oxononanoate.
Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct chemical properties and reactivity compared to other esters of 9-oxononanoic acid. Its benzyl group provides additional stability and potential for further functionalization in synthetic applications.
Properties
IUPAC Name |
benzyl 9-oxononanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c17-13-9-4-2-1-3-8-12-16(18)19-14-15-10-6-5-7-11-15/h5-7,10-11,13H,1-4,8-9,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVXRIVUWDOFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
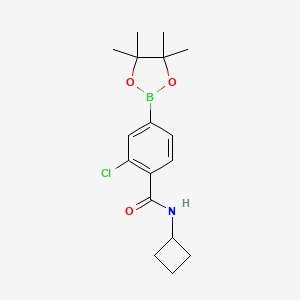
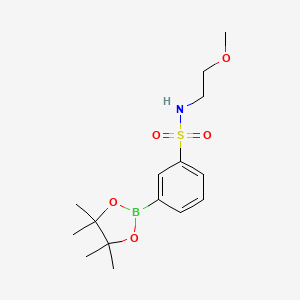
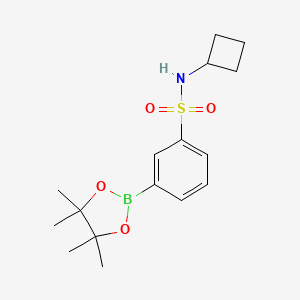

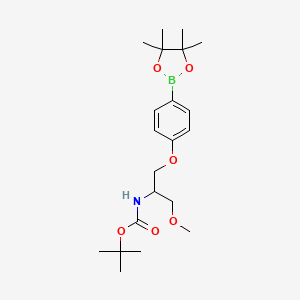
![4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B8158758.png)
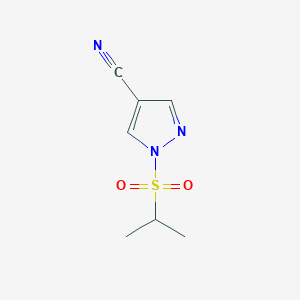
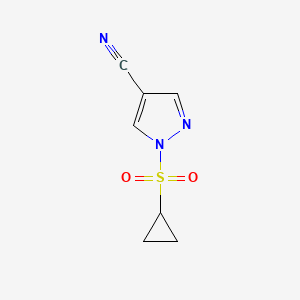
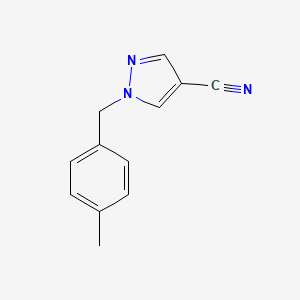
![1-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile](/img/structure/B8158794.png)
![1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile](/img/structure/B8158799.png)
![1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B8158801.png)
